molecular formula C9H11NO B1268310 1-(Pyridin-2-yl)butan-1-one CAS No. 22971-32-0

1-(Pyridin-2-yl)butan-1-one

Cat. No. B1268310
CAS RN: 22971-32-0
M. Wt: 149.19 g/mol
InChI Key: IWVHZRXWFIWOMH-UHFFFAOYSA-N
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Patent
US08148400B2

Procedure details

A solution of 2-cyanopyridine (2.20 g, 21.13 mmol) in Et2O (35 mL) added over 10 min to a rapidly stirring solution of freshly prepared n-PrMgBr (from n-PrBr (2.71 g, 22.03 mmol) and Mg (0.62 g) in Et2O (35 mL). Once addition was completed, the reaction was heated to reflux in a warm water bath for 2.5 hours. The reaction was cooled to RT then placed in ice, quenched with 5 mL H2O followed by 60 mL 5N H2SO4. The ether phase was separated. The aqueous phase was heated in warm water for 15 minutes, then cooled in ice, basified with sat. K2CO3. The mixture was extracted with CHCl3 and dried over K2CO3. The solution was filtered, concentrated and purified on Biotage Horizon (10-100% A=Hex, B=2:1 Hex:EtOAc) to afford 1.16 g of 1-(pyridin-2-yl)butan-1-one as an oil: 1H NMR (400 MHz, CDCl3) δ ppm 8.67 (ddd, J=4.74, 1.71, 0.88 Hz, 1H), 8.03 (dt, J=7.83, 1.01 Hz, 1H), 7.82 (td, J=7.71, 1.77 Hz, 1H), 7.45 (ddd, J=7.52, 4.74, 1.14 Hz, 1H), 3.15-3.21 (m, 2H), 1.71-1.80 (m, J=7.43, 7.43, 7.43, 7.43, 7.43 Hz, 2H), 1.00 (t, J=7.33 Hz, 3H).
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.71 g
Type
reactant
Reaction Step One
[Compound]
Name
Mg
Quantity
0.62 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][N:4]=1)#N.[CH2:9]([Mg]Br)[CH2:10][CH3:11].C(Br)CC.CC[O:20]CC>>[N:4]1[CH:5]=[CH:6][CH:7]=[CH:8][C:3]=1[C:1](=[O:20])[CH2:9][CH2:10][CH3:11]

Inputs

Step One
Name
Quantity
2.2 g
Type
reactant
Smiles
C(#N)C1=NC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)[Mg]Br
Name
Quantity
2.71 g
Type
reactant
Smiles
C(CC)Br
Name
Mg
Quantity
0.62 g
Type
reactant
Smiles
Name
Quantity
35 mL
Type
reactant
Smiles
CCOCC
Name
Quantity
35 mL
Type
reactant
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Once addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux in a warm water bath for 2.5 hours
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
quenched with 5 mL H2O
CUSTOM
Type
CUSTOM
Details
The ether phase was separated
TEMPERATURE
Type
TEMPERATURE
Details
The aqueous phase was heated in warm water for 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled in ice
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with CHCl3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over K2CO3
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified on Biotage Horizon (10-100% A=Hex, B=2:1 Hex:EtOAc)

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)C(CCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.16 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.